Leucrose

説明

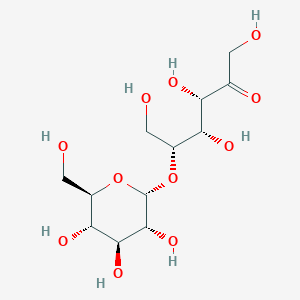

Structure

2D Structure

3D Structure

特性

CAS番号 |

470-16-6 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

(3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 |

InChIキー |

DXALOGXSFLZLLN-WTZPKTTFSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Physicochemical properties of Leucrose

An In-depth Technical Guide on the Physicochemical Properties of Leucrose

Introduction

This compound, systematically named 5-O-α-D-glucopyranosyl-D-fructose, is a disaccharide and a structural isomer of sucrose (B13894).[1] Unlike sucrose, which features an α-(1→2)-glycosidic bond, this compound is characterized by an α-(1→5)-glycosidic linkage between the glucose and fructose (B13574) units.[1] This unique structural difference imparts distinct physicochemical and biological properties.[1] It is found naturally in small quantities in pollen and honey and can be produced on a larger scale through enzymatic synthesis from sucrose using the enzyme dextransucrase from bacteria such as Leuconostoc mesenteroides.[2][3][4][5] this compound is recognized as a non-cariogenic and fully metabolizable sugar substitute, making it a compound of significant interest for researchers in food science, nutrition, and drug development.[1][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of key processes.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application in various scientific and industrial contexts.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 7158-70-5 | [1][2][6] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][6][7] |

| Molecular Weight | 342.30 g/mol | [1][6] |

| Appearance | Off-white solid; Rhombic crystals (monohydrate) | [7][8] |

| IUPAC Name | (3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | [6] |

Thermal and Density Properties

| Property | Value | Notes | Reference |

| Melting Point | 156-160 °C | For the monohydrate form. The melting behavior of sugars is highly dependent on the heating rate and crystalline quality. | [5][8] |

| Boiling Point | 292 °C | At atmospheric pressure. Sugars often decompose at or near their boiling points. | [2] |

| Density | 1.69 g/cm³ | [5] |

Solubility and Solution Properties

| Property | Value | Conditions | Reference |

| Solubility in Water | 64% (w/w) | at 30 °C | [5] |

| Solubility in Ethanol (B145695) | Slightly soluble | The solubility of sugars decreases significantly as the ethanol fraction in water-ethanol mixtures increases. | [9][10] |

| Solubility in DMSO | Soluble | [1] | |

| Specific Optical Rotation [α]D | -6.8° to -7.5° | at 20 °C, using the sodium D-line (589 nm). | [5][8] |

| Viscosity | 1 to 1.25 mPa·s | For a 10% (w/w) aqueous solution at 310 K (37 °C). | [9] |

| Hygroscopicity | Hygroscopic | As a simple sugar, this compound attracts and retains water molecules from the atmosphere. | [11] |

Stability Profile

| Property | Description | Reference |

| Acid Stability | The α(1→5) glycosidic bond shows considerable resistance to acid hydrolysis compared to the α(1→2) bond in sucrose. | [5] |

| pH and Thermal Stability | Stability is dependent on pH and temperature. For sugars, minimum degradation typically occurs in the slightly acidic to neutral pH range. | [12][13] |

| Maillard Reaction | As a reducing sugar, this compound can undergo non-enzymatic browning (Maillard reaction) with amino acids. | [14] |

Experimental Methodologies

The determination of the physicochemical properties of this compound requires precise and standardized experimental protocols. The methodologies for key analyses are detailed below.

Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

-

Principle: This analysis measures the temperature at which the substance transitions from a solid to a liquid state. For sugars, this can be an "apparent melting" as thermal decomposition may occur simultaneously.[15]

-

Apparatus: Differential Scanning Calorimeter or Digital Melting Point Apparatus.

-

Protocol (DSC Method):

-

Accurately weigh 2-5 mg of the dried this compound sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]

-

The temperature at the onset of the endothermic peak in the resulting thermogram is recorded as the melting temperature.[15] Note: The heating rate significantly impacts the observed melting point of sugars; therefore, it must be reported with the results.[16]

-

Solubility Measurement

The solubility of this compound in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.

-

Principle: This method establishes the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a stable solution.

-

Apparatus: Temperature-controlled orbital shaker, analytical balance, centrifuge, drying oven.

-

Protocol (Gravimetric Method):

-

Add an excess amount of this compound powder to a known volume of the solvent (e.g., water, ethanol-water mixture) in a sealed container.

-

Place the container in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known mass of the clear, supernatant liquid.

-

Dry the aliquot in an oven at a specified temperature (e.g., 70 °C) until a constant weight is achieved.

-

The mass of the dried residue corresponds to the amount of this compound dissolved in the initial mass of the supernatant.

-

Solubility is expressed as g/100 g of solvent or % (w/w).[17]

-

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation is a key identifier for chiral molecules like this compound.

-

Principle: Chiral molecules rotate the plane of linearly polarized light. The specific rotation is an intrinsic property calculated from the observed rotation using Biot's Law.[18]

-

Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm), thermostatically controlled sample cell (typically 1 dm path length).

-

Protocol:

-

Prepare a solution of this compound of a known concentration (c, in g/100 mL) in a specified solvent (e.g., water).

-

Calibrate the polarimeter using a blank (the pure solvent).

-

Rinse and fill the sample cell with the this compound solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and allow it to equilibrate to the desired temperature (t, typically 20 °C).

-

Measure the observed angle of optical rotation (α).

-

Calculate the specific rotation [α] using the formula: [α]ᵗₓ = 100α / (l × c) , where 'l' is the path length in decimeters.[19]

-

Hygroscopicity Testing

This procedure evaluates the tendency of a powdered substance to absorb moisture from the atmosphere.

-

Principle: The moisture uptake of a material is quantified by monitoring its weight change when exposed to a controlled relative humidity (RH) and temperature.

-

Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a high-precision analytical balance.

-

Protocol (Gravimetric Method):

-

Accurately weigh a specified amount of the this compound powder into a pre-weighed container.[20]

-

Place the open container into a controlled humidity chamber set at specific conditions (e.g., 25 °C and 75% RH).[20]

-

Allow the sample to equilibrate for a defined period (e.g., 48 hours) or until a constant weight is achieved.[20]

-

Record the final weight of the sample.

-

The percentage of moisture absorbed is calculated as: ((Final Weight - Initial Weight) / Initial Weight) × 100 . Note: DVS is an advanced, automated method that continuously measures weight change as the relative humidity is systematically varied, providing a detailed moisture sorption isotherm.[][22]

-

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes relevant to this compound.

Caption: Enzymatic synthesis of this compound from sucrose and fructose.

Caption: Standard experimental workflow for hygroscopicity testing.

References

- 1. Buy D-Leucrose (EVT-273202) | 7158-70-5 [evitachem.com]

- 2. D-Leucrose | 7158-70-5 | OL06727 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C12H22O11 | CID 165577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. US4693974A - Processes for producing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Exploring the Physicochemical Properties of Carbohydrates • Food Safety Institute [foodsafety.institute]

- 12. researchgate.net [researchgate.net]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. future4200.com [future4200.com]

- 18. cdn.pasco.com [cdn.pasco.com]

- 19. jascoinc.com [jascoinc.com]

- 20. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 22. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

An In-depth Technical Guide to the Enzymatic Synthesis of Leucrose

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose] is a non-cariogenic sucrose (B13894) isomer with potential applications in the food and pharmaceutical industries as a sugar substitute.[1] Its enzymatic synthesis offers a highly specific and efficient production route compared to complex chemical methods. This technical guide provides a comprehensive overview of the core mechanisms, quantitative parameters, and experimental protocols associated with the enzymatic production of this compound. The primary enzymes involved, dextransucrase and alternansucrase, catalyze a transglycosylation reaction using sucrose as a glucosyl donor and fructose (B13574) as an acceptor. This document details the reaction kinetics, optimal conditions, and analytical methodologies required for the study and optimization of this biotransformation.

Introduction to this compound Synthesis

This compound is a disaccharide formed by the transfer of a glucose moiety from sucrose to the C5 hydroxyl group of a fructose molecule, creating an α-1,5-glycosidic linkage.[1] This process is efficiently catalyzed by glucansucrases, a class of enzymes belonging to the glycoside hydrolase family 70 (GH70). The primary substrate is sucrose, an inexpensive and readily available starting material.[2] In the presence of high concentrations of fructose, the enzymatic reaction is shifted from polysaccharide (dextran or alternan) synthesis towards the formation of the disaccharide this compound.[3][4]

The two key enzymes utilized for this synthesis are:

-

Dextransucrase (EC 2.4.1.5): Primarily produced by Leuconostoc mesenteroides, this enzyme synthesizes dextran (B179266) (an α-1,6-linked glucan) but can catalyze acceptor reactions with fructose to yield this compound.[3][5]

-

Alternansucrase (EC 2.4.1.140): Produced by strains like Leuconostoc citreum, this enzyme synthesizes alternan, a polysaccharide with alternating α-1,3 and α-1,6 linkages, and also efficiently catalyzes the formation of this compound.[2] A notable characteristic is its greater ability to use this compound itself as an acceptor for further glycosylation compared to dextransucrase.[6]

Core Synthesis Mechanism

The enzymatic synthesis of this compound is a transglycosylation reaction that proceeds via a double displacement mechanism, often referred to as a "ping-pong" mechanism.

The process can be broken down into two main steps:

-

Glucosylation of the Enzyme: The enzyme's active site binds a sucrose molecule. A nucleophilic residue within the active site attacks the anomeric carbon of the glucose unit of sucrose. This results in the cleavage of the glycosidic bond between glucose and fructose, releasing the fructose molecule. A covalent glucosyl-enzyme intermediate is formed.[3]

-

Deglucosylation by an Acceptor: The bound glucosyl moiety is then transferred to an acceptor molecule.

-

In the absence or at low concentrations of a suitable acceptor, the glucosyl unit is transferred to the growing end of a polysaccharide chain (dextran or alternan).

-

In the presence of a high concentration of fructose, a fructose molecule acts as the acceptor. It enters the active site and its C5-hydroxyl group attacks the anomeric carbon of the enzyme-bound glucose. This displaces the enzyme's nucleophile, forming the α-1,5-glycosidic bond of this compound and regenerating the free enzyme.[3][4]

-

The competition between water (hydrolysis), the growing polymer chain (polymerization), and the fructose acceptor (this compound synthesis) is a key factor in optimizing the reaction yield. High fructose concentration favors this compound production.

Figure 1: Reaction pathway for the enzymatic synthesis of this compound.

Quantitative Data and Optimal Conditions

The efficiency of this compound synthesis is highly dependent on various reaction parameters. The following tables summarize key quantitative data for the enzymes involved, primarily focusing on their activity with the substrate sucrose, as specific kinetic data for the fructose acceptor reaction is complex and often determined through kinetic modeling.[3][7]

Table 1: Kinetic Parameters of Glucansucrases

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg or µmol/mg·min) | kcat (s-1) | Reference |

|---|---|---|---|---|---|---|

| Dextransucrase (ΔN190LmDexA) | Leuconostoc mesenteroides NN710 | Sucrose | 13.7 | 85.0 | - | [8] |

| Dextransucrase | Acetobacter tropicalis | Sucrose | 29.86 | 7.0 (U/mL) | - | [5] |

| Purified Dextransucrase | A. tropicalis | Sucrose | 11.5 | 5000 | - | [4] |

| Alternansucrase (LcALT) | Leuconostoc citreum ABK-1 | Sucrose | 32.2 ± 3.2 | - | 290 ± 12 |[2] |

Table 2: Optimal Reaction Conditions for Glucansucrase Activity

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Key Effectors | Reference |

|---|---|---|---|---|---|

| Dextransucrase | Leuconostoc mesenteroides | 5.5 | 35 | Ca2+ enhances activity | [9] |

| Dextransucrase | A. tropicalis | 5.5 | 37 | - | [5] |

| Alternansucrase (LcALT) | Leuconostoc citreum ABK-1 | 5.0 | 40 | Mn2+ stimulates activity |[2] |

Experimental Protocols

Dextransucrase/Alternansucrase Activity Assay

The total activity of glucansucrases is commonly determined by measuring the rate of fructose released from sucrose. Since fructose is a reducing sugar, the 3,5-dinitrosalicylic acid (DNS) method is a standard colorimetric assay for its quantification.[8]

Principle: The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a colored compound that absorbs light strongly at 540 nm. The intensity of the color is proportional to the concentration of reducing sugars.

Reagents:

-

DNS Reagent: Dissolve 1.0 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% (w/v) NaOH solution. Store in a dark bottle.

-

Rochelle Salt Solution (40%): Dissolve 40 g of sodium potassium tartrate in 100 mL of distilled water.

-

Substrate Solution: 100 g/L (or other desired concentration) sucrose in 20 mM sodium acetate (B1210297) buffer (pH ~5.5).

-

Enzyme Solution: Purified or crude enzyme preparation diluted appropriately in buffer.

-

Standard: D-Fructose solution (e.g., 1 mg/mL).

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of fructose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

-

To 1.0 mL of each standard, add 1.0 mL of DNS reagent.

-

Boil for 5-15 minutes in a water bath.

-

Add 1.0 mL of Rochelle salt solution to stabilize the color.

-

After cooling to room temperature, add 7.0 mL of distilled water and mix.

-

Measure the absorbance at 540 nm against a blank (0 mg/mL fructose).

-

Plot absorbance vs. concentration to generate the standard curve.

-

-

Enzyme Reaction:

-

Pre-warm 900 µL of the substrate solution to the desired reaction temperature (e.g., 35°C).

-

Initiate the reaction by adding 100 µL of the enzyme solution.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 1.0 mL of DNS reagent (the high pH denatures the enzyme).

-

-

Quantification:

-

Boil the reaction mixture for 5-15 minutes.

-

Follow the color development and measurement steps (2-5) as described for the standard curve.

-

Determine the amount of fructose released using the standard curve.

-

Definition of Enzyme Unit: One unit (U) of dextransucrase/alternansucrase activity is typically defined as the amount of enzyme that catalyzes the production of 1 µmol of fructose per minute under specified conditions (e.g., pH 5.6, 30°C).[8]

Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for separating and quantifying the components of the reaction mixture: sucrose, fructose, glucose (from hydrolysis), and this compound. A Refractive Index Detector (RID) is commonly used for sugar analysis as sugars lack a strong chromophore.[10][11]

Instrumentation:

-

HPLC system with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

-

Column: An amino-propyl-functionalized silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a HILIC column is standard for sugar separations.[12]

Chromatographic Conditions (Representative):

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v).[10][11]

-

Flow Rate: 0.8 - 1.0 mL/min.[10]

-

Column Temperature: 35°C.[10]

-

Detector Temperature: 35°C (to match column temperature and minimize baseline drift).[10]

-

Injection Volume: 10-20 µL.

-

Run Time: ~20 minutes.

Procedure:

-

Sample Preparation:

-

Take an aliquot of the enzyme reaction mixture at a specific time point.

-

Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a denaturing solvent.

-

Centrifuge the sample to pellet any precipitated protein or polysaccharides.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[12]

-

Dilute the sample as necessary with the mobile phase to fall within the linear range of the detector.

-

-

Standard Preparation:

-

Prepare individual and mixed standard solutions of high-purity sucrose, fructose, glucose, and this compound in the mobile phase at known concentrations (e.g., ranging from 0.1 to 10 mg/mL).

-

-

Analysis:

-

Inject the standard solutions to determine the retention time for each sugar and to generate calibration curves (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

Identify peaks in the sample chromatogram by comparing retention times with the standards.

-

Quantify the concentration of each sugar in the sample using the corresponding calibration curve.

-

Mandatory Visualizations

Figure 2: Experimental workflow for this compound synthesis and analysis.

Conclusion

The enzymatic synthesis of this compound using dextransucrase or alternansucrase represents a robust and highly specific biotechnological process. By leveraging the transglycosylation activity of these enzymes and optimizing reaction conditions—particularly substrate concentrations, pH, and temperature—high yields of this compound can be achieved. The methodologies detailed in this guide, from enzyme activity assays to HPLC-based product quantification, provide a solid framework for researchers and drug development professionals to explore, optimize, and scale up the production of this promising sucrose isomer for various applications. Further research into enzyme engineering may yet yield mutants with even higher specificity and efficiency for this compound synthesis, reducing the formation of polysaccharide byproducts.

References

- 1. Unravelling Regioselectivity of Leuconostoc citreum ABK-1 Alternansucrase by Acceptor Site Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of this compound formation from sucrose by dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery, Molecular Cloning, and Characterization of Dextransucrase LmDexA and Its Active Truncated Mutant from Leuconostoc mesenteroides NN710 [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. agronomy.emu.ee [agronomy.emu.ee]

- 11. lcms.cz [lcms.cz]

- 12. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of Leucrose: A Technical Guide for Researchers

Executive Summary

Leucrose, a disaccharide isomer of sucrose (B13894) with a unique α(1→5) glycosidic bond, presents a compelling profile for various applications, including as a sugar substitute.[1] Its stability under diverse pH and temperature conditions is a critical parameter influencing its efficacy, shelf-life, and behavior in formulations and food systems. This technical guide provides a comprehensive overview of the stability of this compound, drawing parallels with its close structural analog, sucrose, due to the limited availability of direct quantitative stability data for this compound. This document summarizes key degradation pathways, presents stability data for sucrose as a proxy, details relevant experimental protocols, and visualizes critical processes to aid in research and development.

Introduction to this compound Stability

This compound [D-glucopyranosyl-α(1→5)-D-fructopyranose] is enzymatically synthesized from sucrose.[1][2] Unlike sucrose, which has an α(1→2) glycosidic linkage, the α(1→5) bond in this compound alters its chemical and physical properties, including its susceptibility to hydrolysis and degradation. Understanding its stability profile is paramount for its application in pharmaceuticals, nutraceuticals, and food products where it may be subjected to varying processing and storage conditions.

The primary degradation pathways for this compound, similar to other disaccharides, are acid- and alkali-catalyzed hydrolysis, and thermal decomposition, which can lead to the formation of monosaccharides (glucose and fructose) and subsequently, other degradation products.[3][4]

This compound Degradation Pathways

The stability of this compound is intrinsically linked to the resilience of its α(1→5) glycosidic bond to cleavage. The degradation can be broadly categorized into hydrolytic and thermal pathways.

Hydrolytic Degradation

Hydrolysis of the glycosidic bond is a primary degradation route, heavily influenced by pH.

-

Acid-Catalyzed Hydrolysis: In acidic environments, the glycosidic oxygen is protonated, leading to the cleavage of the bond and the formation of glucose and fructose. The rate of this reaction is dependent on the pH and temperature.[3]

-

Alkaline-Catalyzed Hydrolysis: this compound, like sucrose, is generally more stable in alkaline conditions compared to acidic conditions.[5] However, at very high pH and elevated temperatures, degradation can still occur, leading to a different set of degradation products.

The general mechanism for acid-catalyzed hydrolysis is depicted below:

Thermal Degradation

At elevated temperatures, this compound can undergo thermal degradation through processes like caramelization and the Maillard reaction, especially in the presence of amino acids.[4]

-

Caramelization: This involves the dehydration and decomposition of the sugar molecule at high temperatures, leading to the formation of complex polymers and brown coloration.

-

Maillard Reaction: A reaction between the reducing end of this compound (or its hydrolysis products) and amino acids, resulting in a cascade of reactions that produce a wide array of flavor, aroma, and color compounds.

Quantitative Stability Data (Sucrose as a Proxy)

Due to the lack of specific published quantitative stability data for this compound, this section presents data for sucrose. Given their structural similarity as disaccharides of glucose and fructose, the stability profile of sucrose provides a valuable, albeit approximate, reference for predicting the behavior of this compound. It is crucial for researchers to conduct specific stability studies for this compound under their experimental conditions.

Table 1: Effect of pH on the Rate Constant of Sucrose Hydrolysis

| pH | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| 2.0 | 25 | 2.05 x 10⁻⁴ | [6] |

| 4.0 | 50 | 7.47 x 10⁻⁴ | [6] |

| 6.0 | 50 | 1.43 x 10⁻³ | [6] |

| 8.1 | 100 | Varies | [7] |

Note: The rate constant increases with decreasing pH, indicating lower stability in acidic conditions.

Table 2: Thermal Degradation of Sucrose

| Temperature (°C) | pH | Degradation Products | Reference |

| 110-140 | 6.14 | Glucose, Fructose | [4] |

| >160 | - | Caramelan, Caramelene, Caramelin | [8] |

| 225 | >12 | Lactic acid, other organic acids | [5] |

Experimental Protocols

To assess the stability of this compound under specific conditions, the following experimental protocols, adapted from methodologies used for sucrose and other carbohydrates, are recommended.

Protocol for Determining pH Stability

-

Preparation of this compound Solutions: Prepare stock solutions of this compound in buffers of varying pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10). The concentration should be accurately known.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Quenching: Immediately stop the reaction by neutralizing the pH or rapidly cooling the sample.

-

Analysis: Quantify the remaining this compound concentration using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The formation of degradation products (glucose and fructose) can also be monitored.

-

Data Analysis: Plot the concentration of this compound versus time and determine the rate constant of degradation at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol for Determining Thermal Stability

-

Sample Preparation: Prepare a solution or solid sample of this compound.

-

Thermal Treatment: Subject the samples to a range of temperatures for specific durations in a controlled environment (e.g., oven, heating block).

-

Analysis:

-

Data Analysis: Determine the degradation kinetics at each temperature to calculate activation energy.

The workflow for a typical stability study is illustrated below:

References

- 1. Cariological assessment of this compound [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Leucrose | 7158-70-5 | OL06727 | Biosynth [biosynth.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 7. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Degradation Kinetics and Geometrical Stability of D-Sucrose | Semantic Scholar [semanticscholar.org]

The Elusive Presence of Leucrose in Nature: A Technical Guide to its Occurrence and Analysis in Honey and Pollen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose, a sucrose (B13894) isomer with potential applications in the food and pharmaceutical industries, has been a subject of interest regarding its natural occurrence. This technical guide provides a comprehensive overview of the current scientific understanding of the presence of this compound in honey and pollen. Contrary to some expectations, recent advanced analytical studies have indicated that this compound is not a common constituent of honey. This guide synthesizes the available, albeit limited, data on its natural occurrence, details the enzymatic pathways relevant to its formation, and presents the sophisticated analytical methodologies required for its unambiguous identification and quantification, particularly in complex matrices like honey. The information is intended to serve as a foundational resource for researchers investigating rare sugars in natural products and for professionals in drug development exploring novel carbohydrate-based excipients or active ingredients.

Introduction

Honey is a complex natural product, primarily composed of the monosaccharides fructose (B13574) and glucose. It also contains a diverse array of minor sugars, including several disaccharide isomers of sucrose. These isomers, such as isomaltulose (palatinose) and trehalulose, are known to be present in small quantities in various types of honey. This compound [α-D-glucopyranosyl-(1→5)-D-fructopyranose], another structural isomer of sucrose, has been investigated for its physiological properties and potential as a sugar substitute. However, its natural occurrence, particularly in honey and pollen, has not been well-established. This guide aims to critically evaluate the existing evidence and provide a technical framework for future research in this area.

Natural Occurrence of this compound and its Isomers in Honey

Recent and highly sensitive analytical studies have shed light on the composition of sucrose isomers in honey. A key study utilizing liquid chromatography-contained electrospray ionization-tandem mass spectrometry (LC-cESI-MS/MS) provided a detailed analysis of various mono-floral honey samples. The findings of this study are pivotal to understanding the natural occurrence of this compound.

Quantitative Data from Analytical Studies

A comprehensive analysis of three mono-floral honey varieties (Manuka, Rewarewa, and Tawari) using LC-cESI-MS/MS explicitly reported the absence of this compound [1]. While other sucrose isomers were identified and their relative abundances compared, this compound was not detected in any of the tested samples[1]. It is important to note that this study does not preclude the possibility of this compound being present in other honey types (e.g., poly-floral or honeydew honey) or in honey from different geographical regions, which have not yet been subjected to such rigorous analysis.

For context, the same study did identify other sucrose isomers, highlighting the capability of the analytical method to distinguish between them. Turanose was found to be the most abundant isomer, while palatinose (B82088) (isomaltulose) was the least abundant in the tested mono-floral honeys[1].

Table 1: Reported Presence of Sucrose Isomers in Mono-floral Honey

| Sucrose Isomer | Presence Detected in Mono-floral Honey[1] |

| This compound | Absent |

| Turanose | Present (Most Abundant) |

| Palatinose (Isomaltulose) | Present (Least Abundant) |

| Maltulose | Present |

| Trehalulose | Present |

Note: This table is based on a specific study of three mono-floral honey types and may not be representative of all honey varieties.

Natural Occurrence of this compound in Pollen

There is a significant lack of scientific literature reporting the presence of this compound in pollen. Analyses of pollen composition typically focus on major nutrients such as proteins, lipids, and the primary sugars: fructose, glucose, and sucrose. While detailed sugar profiles of some pollen types have been investigated, the presence of minor sucrose isomers like this compound has not been a focus of these studies. Therefore, at present, there is no scientific evidence to support the natural occurrence of this compound in pollen .

Biochemical Pathway of this compound Formation

The formation of this compound from sucrose is a known enzymatic reaction catalyzed by dextransucrase (E.C. 2.4.1.5), which is an α-(1→6)-glucosyl transferase. This enzyme catalyzes the transfer of the glucosyl moiety from sucrose to an acceptor molecule. In the presence of fructose as an acceptor, dextransucrase forms an α-(1→5) glycosidic bond, resulting in the synthesis of this compound.

While this pathway is utilized for the industrial production of this compound, there is currently no direct evidence to suggest that this specific enzymatic activity occurs naturally in the nectar of plants that contribute to honey production. Honey does contain various enzymes introduced by bees, such as invertase (which breaks down sucrose into glucose and fructose) and glucose oxidase (which produces gluconic acid and hydrogen peroxide)[2]. However, the presence of dextransucrase with the specific activity to produce this compound has not been reported as a common enzyme in honey. It is plausible that certain microorganisms present in nectar or introduced into honey could possess such enzymes, but this remains an area for future investigation.

Experimental Protocols for the Analysis of this compound

The definitive identification and quantification of this compound in complex matrices like honey require sophisticated analytical techniques capable of separating and detecting isomeric sugars.

Sample Preparation for Honey Analysis

A general sample preparation protocol for the analysis of sugars in honey is as follows:

-

Homogenization: Ensure the honey sample is homogenous. If crystallized, gently warm the honey to dissolve the crystals and mix thoroughly.

-

Dilution: Accurately weigh a representative sample of honey (e.g., 1-5 grams).

-

Dissolution: Dissolve the honey sample in a known volume of high-purity water or a solvent mixture compatible with the analytical method (e.g., acetonitrile (B52724)/water for HILIC).

-

Clarification/Purification (Optional but Recommended):

-

Centrifugation: Centrifuge the diluted sample to remove suspended particles like pollen and wax.

-

Solid-Phase Extraction (SPE): For trace analysis or to remove interfering compounds, an SPE step using a suitable cartridge (e.g., C18 for nonpolar interferences or a graphitized carbon-based sorbent for sugar enrichment) can be employed.

-

-

Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection into the analytical instrument to protect the column and system from particulates.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common technique for the analysis of sugars.

-

Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through the detector cell.

-

Typical Protocol:

-

Column: A carbohydrate analysis column or an amino-propyl bonded silica (B1680970) column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Controlled temperature, often slightly elevated (e.g., 30-40 °C) to improve peak shape and reproducibility.

-

Detector: Refractive Index Detector (RID).

-

Standard Preparation: Prepare calibration standards of pure this compound, along with other relevant sugars (fructose, glucose, sucrose, and other isomers), in the same solvent as the samples.

-

Limitations: While HPLC-RID is robust, it can suffer from co-elution of isomers, making unambiguous identification and quantification of this compound challenging in a complex mixture without extensive method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution for separating volatile compounds.

-

Principle: Sugars are non-volatile and require derivatization to make them amenable to GC analysis. The derivatized sugars are then separated based on their boiling points and interactions with the stationary phase and detected by a mass spectrometer.

-

Typical Protocol:

-

Derivatization: A two-step process involving oximation followed by silylation is common for sugars.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is used to elute the derivatized sugars.

-

Ionization: Electron Ionization (EI) is typically used.

-

Detection: Mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Limitations: Derivatization can be time-consuming and may introduce artifacts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of non-volatile compounds in complex matrices.

-

Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

-

Typical Protocol (based on a successful method for sucrose isomer separation):

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar compounds like sugars.

-

Column: An amide-based HILIC column.

-

Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate).

-

Ionization: Electrospray Ionization (ESI), often in negative mode with chloride adduction for enhanced sensitivity and fragmentation specificity for sugar isomers.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scans for structural confirmation.

-

This LC-cESI-MS/MS approach has been demonstrated to successfully separate this compound from its five other sucrose isomers and provides distinct fragmentation patterns for each, allowing for their unambiguous identification.

Conclusion and Future Perspectives

The available scientific evidence, particularly from advanced analytical studies, indicates that this compound is not a naturally occurring sugar in the mono-floral honeys that have been analyzed to date. Furthermore, there is a complete absence of data supporting its presence in pollen. The known enzymatic pathway for this compound synthesis, while established for industrial production, has not been demonstrated to be active in nectar or a common microbial process within honey.

For researchers and professionals in drug development, it is crucial to recognize that while honey contains a variety of sucrose isomers, this compound appears to be absent or at least extremely rare in the most commonly studied types. Future research should focus on:

-

Screening a wider variety of honey types: Including poly-floral, honeydew, and honeys from diverse and underexplored botanical and geographical origins using highly sensitive and specific methods like LC-MS/MS.

-

Investigating microbial activity in honey: Exploring whether specific microbial strains present in some honeys could have the enzymatic machinery to produce this compound from sucrose.

-

Analysis of nectar from a broader range of plant species: To determine if the enzymatic capacity for this compound synthesis exists at the source of honey production.

Until such research provides evidence to the contrary, the natural occurrence of this compound in honey and pollen should be considered unsubstantiated. The analytical protocols detailed in this guide provide a robust framework for undertaking such investigations.

References

Leucrose: A Non-Cariogenic Sucrose Isomer for Oral Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leucrose, a structural isomer of sucrose (B13894) with an α(1→5) glycosidic bond, presents a compelling profile as a non-cariogenic sugar substitute. Extensive research demonstrates its minimal metabolism by cariogenic bacteria, such as Streptococcus mutans, leading to negligible acid production and a significantly lower risk of dental caries compared to sucrose. This technical guide provides a comprehensive overview of the scientific evidence supporting the non-cariogenic properties of this compound, including detailed summaries of key experimental findings, methodologies, and the underlying biochemical mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring novel strategies for caries prevention and the development of tooth-friendly food and pharmaceutical products.

Introduction to this compound

This compound [D-glucopyranosyl-α(1→5)-D-fructopyranose] is a disaccharide naturally found in some fermented foods. It is produced enzymatically from sucrose through the action of dextransucrase from bacteria such as Leuconostoc mesenteroides. Structurally, it differs from sucrose in the linkage between the glucose and fructose (B13574) units. This seemingly minor structural difference has profound implications for its metabolism by oral microflora, rendering it a promising non-cariogenic alternative to sucrose.

Non-Cariogenic Properties of this compound: Quantitative Data

A seminal study by Ziesenitz et al. (1989) provides the core evidence for the non-cariogenic nature of this compound. The key quantitative findings from this and other relevant studies are summarized below.

Table 1: Effect of this compound on Dental Plaque pH in Humans

| Sweetener | Minimum Plaque pH | Reference |

| This compound | Did not drop below 5.7 | [1] |

| Sucrose (10% solution) | Drops to approx. 4.3 | [2] |

This data is based on in vivo plaque pH telemetry studies.

Table 2: Cariogenicity of this compound in an Animal Model (Cara Rats)

| Diet Group (30% Carbohydrate) | Mean Caries Score | Statistical Significance vs. Sucrose | Reference |

| Sucrose | Significantly higher | - | [1] |

| This compound | Not significantly different from starch | p < 0.05 | [1] |

| Starch | Low | p < 0.05 | [1] |

Note: Specific mean caries scores and standard deviations were not available in the accessed abstract. The table reflects the reported statistical outcomes.

Table 3: Inhibition of Acid Production from Sucrose by this compound

| Bacterial Strain | Inhibition by this compound | Type of Inhibition | Reference |

| Streptococcus mutans NCTC 10449 | Competitive inhibitor of acid formation | Competitive |

Quantitative inhibition constants (Ki) are not specified in the available literature.

Mechanism of Action: How this compound Resists Cariogenic Metabolism

The non-cariogenic properties of this compound are rooted in its resistance to metabolism by key cariogenic bacteria, primarily Streptococcus mutans.

Resistance to Bacterial Enzymes

S. mutans and other oral bacteria possess a sophisticated enzymatic machinery to metabolize sucrose, initiating the caries process. This compound, due to its α(1→5) linkage, is a poor substrate for these enzymes.

-

Glucosyltransferases (GTFs): These enzymes are crucial for the synthesis of extracellular polysaccharides (EPS), or glucans, from sucrose. Glucans are sticky polymers that form the structural matrix of dental plaque, enabling bacterial adhesion and creating a diffusion barrier that traps acids against the tooth surface. This compound is not a substrate for GTFs, thus it does not contribute to the formation of this cariogenic biofilm matrix.

-

Sucrase/Invertase: While some oral bacteria may possess enzymes capable of slowly hydrolyzing this compound, the rate is significantly lower than that for sucrose. This slow metabolism results in minimal production of fermentable monosaccharides (glucose and fructose).

Inhibition of Sucrose Metabolism

This compound not only is a poor substrate for cariogenic bacteria but also actively interferes with the metabolism of sucrose. As indicated in Table 3, this compound acts as a competitive inhibitor of acid formation from sucrose by S. mutans. This means that this compound competes with sucrose for the active sites of key metabolic enzymes, thereby reducing the overall rate of acid production even when sucrose is present.

Experimental Protocols

The non-cariogenic properties of this compound have been established through a combination of in vitro and in vivo studies. The following sections outline the general methodologies employed in this research.

In Vitro Acid Production Studies

These studies assess the ability of oral bacteria to produce acid from a given carbohydrate.

-

Bacterial Strains: Streptococcus mutans (e.g., NCTC 10449), Lactobacillus casei, and other relevant oral bacteria are typically used.

-

Culture Conditions: Bacteria are grown in a suitable broth medium. For the experiment, washed cell suspensions are prepared in a buffer solution.

-

Experimental Procedure:

-

Bacterial suspensions are incubated with a standardized concentration of the test carbohydrate (e.g., this compound, sucrose, glucose).

-

The pH of the suspension is monitored over time using a pH electrode.

-

Acid production is quantified by measuring the change in pH or by titrating the acid produced with a standardized base.

-

-

Inhibition Assays: To assess competitive inhibition, varying concentrations of this compound are added to incubations containing sucrose, and the rate of acid production is measured.

Animal Caries Models

Rodent models, typically rats, are used to assess the cariogenic potential of substances in a living organism.

-

Animal Model: Specific pathogen-free rats (e.g., Cara rats) are often used.

-

Diet: The animals are fed a cariogenic diet containing a high concentration (e.g., 30%) of the test carbohydrate (this compound, sucrose, or a non-cariogenic control like starch).

-

Inoculation: To ensure a cariogenic challenge, the animals may be inoculated with a culture of S. mutans.

-

Experimental Duration: The experimental diet is provided for a period of several weeks.

-

Caries Scoring: After the experimental period, the animals are euthanized, and their teeth are examined for carious lesions. The severity of caries is scored using a standardized method, such as the Keyes method, which assesses the extent of decay on different tooth surfaces.

-

Statistical Analysis: Caries scores between the different diet groups are compared using appropriate statistical tests (e.g., ANOVA).

Human Plaque pH Telemetry

This in vivo method measures the real-time pH changes in dental plaque in human volunteers after consuming a test substance.

-

Subjects: A small group of healthy human volunteers is recruited.

-

Apparatus: Subjects are fitted with a removable dental appliance (e.g., a partial denture) that houses a miniature pH electrode. The electrode is positioned to be in contact with interdental plaque.

-

Protocol:

-

Subjects refrain from oral hygiene for a period (e.g., 3-4 days) to allow plaque to accumulate on the electrode.

-

A baseline plaque pH is recorded.

-

Subjects rinse their mouths with a solution of the test substance (e.g., 10% this compound or 10% sucrose) for a specified duration.

-

Plaque pH is continuously monitored for a set period (e.g., 30-60 minutes) after rinsing.

-

-

Data Analysis: The pH curves (Stephan curves) are analyzed to determine the minimum pH reached, the duration for which the pH remains below the critical threshold for enamel demineralization (typically pH 5.7), and the total area under the curve below the critical pH. A product is generally considered "safe for teeth" if it does not cause the plaque pH to drop below 5.7.

Human Metabolism and Safety

This compound is metabolized by humans, but its digestion is slower than that of sucrose. In vitro studies with human jejunal mucosa have shown that the cleavage rate of this compound is approximately 63% that of sucrose. This slower hydrolysis leads to lower and more sustained blood glucose and fructose profiles compared to an equivalent dose of sucrose. Insulin and C-peptide levels, however, have been reported to be unaltered. This compound has a caloric value of 2 kcal/g.

Regulatory Status

The regulatory status of this compound as a food ingredient can vary by region. In the United States, a substance can be "Generally Recognized As Safe" (GRAS) for its intended use. A search of the publicly available FDA GRAS notice inventory did not reveal a specific notification for "this compound." Similarly, a search of the European Food Safety Authority (EFSA) Novel Food catalogue did not yield a specific entry for "this compound." Companies intending to market this compound as a food ingredient should consult the relevant regulatory bodies to determine the appropriate regulatory pathway.

Conclusion and Future Directions

The available scientific evidence strongly supports the classification of this compound as a non-cariogenic sugar substitute. Its resistance to metabolism by cariogenic bacteria, coupled with its ability to inhibit sucrose metabolism, makes it a promising ingredient for the development of tooth-friendly foods, beverages, and pharmaceutical formulations. For drug development professionals, this compound could be considered as a bulk sweetener in liquid formulations, lozenges, and chewable tablets, where reducing cariogenic potential is a key consideration.

Further research to elucidate the precise kinetic parameters of enzyme inhibition by this compound and to conduct long-term clinical trials on caries incidence would further solidify its position as a valuable tool in the prevention of dental caries.

References

Methodological & Application

Application Notes and Protocols for Leucrose Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose] is a sucrose (B13894) isomer with potential applications in the food and pharmaceutical industries as a non-cariogenic sugar substitute.[1][2] It is synthesized from sucrose and fructose (B13574) through a transglucosylation reaction catalyzed by the enzyme dextransucrase. This document provides detailed protocols for the production of dextransucrase, the enzymatic synthesis of this compound, and its subsequent purification and characterization.

Section 1: Dextransucrase Production from Leuconostoc mesenteroides

Dextransucrase (EC 2.4.1.5) is an extracellular enzyme produced by various lactic acid bacteria, most notably Leuconostoc mesenteroides. The enzyme catalyzes the transfer of D-glucosyl residues from sucrose to an acceptor molecule. In the presence of fructose as an acceptor, this compound is formed.

Experimental Protocol: Dextransucrase Production

This protocol outlines the steps for culturing Leuconostoc mesenteroides and inducing the production of dextransucrase.

1. Media Preparation:

-

Culture Medium Composition:

-

Sucrose: 50.0 g/L

-

Tryptone: 10.0 g/L

-

Yeast Extract: 1.0 g/L

-

K₂HPO₄: 2.5 g/L

-

-

Procedure:

-

Dissolve all components in deionized water.

-

Adjust the pH to 7.0.

-

Autoclave at 121°C for 15 minutes.

-

Aseptically add 0.005% sodium azide (B81097) to the medium for selective isolation if starting from a mixed culture.[3]

-

2. Inoculum Preparation:

-

Inoculate 10 mL of the sterile broth medium with a pure culture of Leuconostoc mesenteroides.

-

Incubate at 30°C for 24 hours.[3]

-

Transfer the 10 mL culture to 100 mL of sterile broth and incubate under the same conditions for another 24 hours. This serves as the inoculum.[3]

3. Fermentation for Dextransucrase Production:

-

Transfer the 100 mL inoculum into 900 mL of sterile production medium.

-

Incubate at 30°C for 20-24 hours with slight agitation (e.g., 50 rpm).[3][4]

-

Monitor enzyme activity, which typically reaches its maximum after about 20 hours of incubation.[3]

4. Enzyme Harvesting:

-

After incubation, centrifuge the culture broth to remove bacterial cells.

-

The cell-free supernatant contains the crude extracellular dextransucrase and can be used directly for this compound synthesis or be further purified.

Section 2: Enzymatic Synthesis of this compound

This section details the enzymatic reaction for the synthesis of this compound from sucrose and fructose using the produced dextransucrase.

Experimental Protocol: this compound Synthesis

1. Reaction Mixture Preparation:

-

Substrates:

-

Sucrose: 0.5 M

-

Fructose: 1.0 M[5]

-

-

Buffer: 20 mM Sodium Acetate (B1210297), pH 5.5[6]

-

Enzyme: Crude dextransucrase supernatant.

2. Reaction Procedure:

-

Dissolve sucrose and fructose in the sodium acetate buffer.

-

Add the crude dextransucrase supernatant to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point is to use the supernatant from a fully grown culture.

-

Incubate the reaction mixture at 30°C for up to 120 hours.[5]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Optimized Value | Reference |

| Enzyme Source | Streptococcus mutans Dextransucrase | [5] |

| Sucrose Concentration | 0.5 M | [5] |

| Fructose Concentration | 1.0 M | [5] |

| Temperature | 30°C | [5] |

| pH | 5.5 (in Sodium Acetate Buffer) | [6] |

| Reaction Time | 120 hours | [5] |

| Enzyme Source | Leuconostoc mesenteroides Dextransucrase | |

| Sucrose Concentration | 100 g/L | |

| Fructose Concentration | 400 g/L | |

| Temperature | 30°C | [7] |

| pH | 5.0 | [7] |

| Reaction Time | 24 hours |

Table 2: this compound Yield Under Different Conditions

| Sucrose (M) | Fructose (M) | Enzyme Source | Temperature (°C) | Time (h) | This compound Yield (%) | Reference |

| 0.5 | 1.0 | Streptococcus mutans | 30 | 120 | ~24.5 | [5] |

| 0.5 | 1.0 | Streptococcus mutans | - | - | 27.8 | [5] |

| Sucrose (g/L) | Fructose (g/L) | Enzyme Source | Temperature (°C) | Time (h) | This compound (g/L) | Reference |

| 100 | 400 | Leuconostoc mesenteroides | - | 24 | 74 | [5] |

Section 3: Purification and Characterization of this compound

Experimental Protocol: this compound Purification by Column Chromatography

This protocol describes the purification of this compound from the reaction mixture, which contains unreacted sugars, fructose, and byproducts like dextran (B179266).

1. Preparation of the Column:

-

Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase.[8]

-

Prepare a slurry of the silica gel in the chosen mobile phase.

-

Pour the slurry into the column, allowing the silica to settle and pack uniformly. Avoid the formation of air bubbles.[9]

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[9]

-

Equilibrate the column by running the mobile phase through it.

2. Sample Preparation and Loading:

-

Concentrate the reaction mixture under reduced pressure to a syrup.

-

Dissolve the syrup in a minimal amount of the mobile phase.

-

Carefully load the dissolved sample onto the top of the column.[10]

3. Elution and Fraction Collection:

-

Elute the column with an appropriate solvent system. A common mobile phase for sugar separation is a mixture of acetonitrile (B52724) and water.

-

Collect fractions of the eluate in separate tubes.

4. Analysis of Fractions:

-

Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

-

Column: A carbohydrate analysis column, such as an amino column or a specialized sugar column (e.g., Shodex SUGAR series).[11][12]

-

Mobile Phase: An isocratic system of acetonitrile and water (e.g., 75:25 v/v).[12]

-

Temperature: Column oven at a constant temperature (e.g., 35°C or 80°C).[11][12]

-

Quantification: Use external standards of sucrose, fructose, glucose, and purified this compound to create calibration curves for quantification.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR is a powerful tool for the structural elucidation of carbohydrates.

-

¹H and ¹³C NMR spectra can confirm the α-(1→5) glycosidic linkage between the glucose and fructose moieties in this compound.

Diagrams

Caption: Enzymatic pathway of this compound synthesis by dextransucrase.

Caption: Experimental workflow for this compound synthesis and purification.

References

- 1. Cariological assessment of this compound [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nutritional assessment in humans and rats of this compound [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production & Characterization of a Unique Dextran from an Indigenous Leuconostoc mesenteroides CMG713 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3105339A1 - Method for the production of dextran - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Dextran Biosynthesized by Glucansucrase from Leuconostoc pseudomesenteroides and Their Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New dextransucrase purification process of the enzyme produced by Leuconostoc mesenteroides IBUN 91.2.98 based on binding product and dextranase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

- 11. Determination of fructose, glucose and sucrose contents in cherry by HPLC [manu61.magtech.com.cn]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]

Application Notes and Protocols for the Purification of Leucrose from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose, a disaccharide composed of glucose and fructose (B13574) linked by an α-(1,5) glycosidic bond, is a sucrose (B13894) isomer with emerging applications in the food, pharmaceutical, and biotechnology industries. It is produced enzymatically from sucrose and fructose by microorganisms such as Leuconostoc mesenteroides. The purification of this compound from the complex fermentation broth is a critical step to achieve the high purity required for its various applications. This document provides detailed application notes and protocols for the purification of this compound, focusing on common techniques such as chromatography and precipitation.

A typical fermentation broth of Leuconostoc mesenteroides for this compound production contains the target this compound, unreacted substrates (sucrose and fructose), the byproduct dextran (B179266), and various other media components.[1][2][3] The purification strategy aims to effectively separate this compound from these impurities.

Purification Strategies Overview

A multi-step approach is often employed for the effective purification of this compound from fermentation broth. The general workflow involves initial clarification of the broth to remove microbial cells and large debris, followed by one or more purification steps to separate this compound from soluble impurities. The final step typically involves concentrating and drying the purified this compound.

Caption: General workflow for the purification of this compound from fermentation broth.

Data Presentation: Comparison of Purification Methods

The choice of purification method significantly impacts the final purity and yield of this compound. Below is a summary of expected performance for different purification techniques based on data from similar disaccharide purifications. Note: This data is illustrative and may vary depending on the specific conditions of the fermentation broth and the precise experimental parameters.

| Purification Method | Key Principle | Typical Purity (%)[4] | Typical Yield (%) | Advantages | Disadvantages |

| Ion-Exchange Chromatography | Separation based on charge | > 95 | 80 - 90 | High resolution and capacity | Requires desalting step, potential for product loss |

| Size-Exclusion Chromatography | Separation based on molecular size | > 98 | 70 - 85 | Good for separating dextran and this compound, mild conditions | Lower sample capacity, potential for peak broadening |

| Activated Charcoal Chromatography | Adsorption of sugars with differential elution | 90 - 97[5] | 75 - 85 | Cost-effective, can remove color and other impurities | Lower resolution compared to other chromatography methods |

| Ethanol (B145695) Precipitation (Fractional) | Differential solubility in ethanol | 85 - 95 | 80 - 95 | Simple, scalable, good for initial bulk purification | Lower purity, may co-precipitate other sugars |

Experimental Protocols

Protocol 1: Purification of this compound using Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. For sugars like this compound, which are neutral, this technique is often used to remove charged impurities from the fermentation broth, such as proteins, peptides, and some organic acids. Alternatively, specialized ligand-exchange chromatography on cation-exchange resins (e.g., Ca²⁺ form) can be used to separate different sugars based on the interaction of their hydroxyl groups with the metal ions on the resin.

Workflow for Ion-Exchange Chromatography

Caption: Step-by-step workflow for this compound purification by Ion-Exchange Chromatography.

Materials:

-

Crude this compound solution (clarified fermentation broth)

-

Strong acid cation exchange resin in the calcium form (e.g., Dowex 50W-X8, Ca²⁺ form)

-

Chromatography column

-

HPLC-grade water

-

Peristaltic pump

-

Fraction collector

Procedure:

-

Column Packing and Equilibration:

-

Prepare a slurry of the cation exchange resin in HPLC-grade water.

-

Pack the chromatography column with the resin slurry to the desired bed height.

-

Equilibrate the column by washing with at least 3-5 bed volumes of HPLC-grade water at a flow rate of 1-2 mL/min until the baseline of the detector is stable.

-

-

Sample Preparation and Loading:

-

Ensure the crude this compound solution is free of particulate matter by filtering through a 0.45 µm filter.

-

Degas the sample to prevent bubble formation in the column.

-

Load the prepared sample onto the column at a controlled flow rate (e.g., 0.5-1.0 mL/min). The sample volume should typically be 2-5% of the column volume for optimal separation.

-

-

Elution:

-

Elute the column with HPLC-grade water at a constant flow rate (e.g., 1-2 mL/min).

-

Since this is a ligand exchange separation, the different sugars will have different retention times based on their interaction with the Ca²⁺ ions. Typically, larger molecules like residual dextran will elute first, followed by sucrose, this compound, and then fructose.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a defined volume (e.g., 5-10 mL) using a fraction collector.

-

Analyze the collected fractions for this compound, sucrose, fructose, and dextran content using HPLC (see Protocol 4).

-

-

Pooling and Concentration:

-

Pool the fractions containing high-purity this compound.

-

The pooled fractions can be concentrated using rotary evaporation or lyophilization to obtain purified this compound powder.

-

Protocol 2: Purification of this compound using Activated Charcoal Chromatography

Activated charcoal can be used to adsorb sugars, which can then be selectively desorbed using different concentrations of ethanol. This method is effective for decolorizing the broth and separating this compound from monosaccharides and some other impurities.

Workflow for Activated Charcoal Chromatography

Caption: Step-by-step workflow for this compound purification by Activated Charcoal Chromatography.

Materials:

-

Crude this compound solution (clarified fermentation broth)

-

Granular activated charcoal

-

Chromatography column

-

HPLC-grade water

-

Ethanol (various concentrations, e.g., 5%, 15% v/v in water)

-

Peristaltic pump

-

Fraction collector

Procedure:

-

Column Preparation:

-

Prepare a slurry of activated charcoal in HPLC-grade water.

-

Pack the column with the slurry and wash thoroughly with water to remove any fine particles.

-

-

Sample Loading:

-

Load the clarified and filtered fermentation broth onto the column at a low flow rate to allow for efficient adsorption of sugars.

-

-

Washing and Elution:

-

Wash the column with several bed volumes of HPLC-grade water to remove salts and other non-adsorbed impurities.

-

Begin a stepwise elution with increasing concentrations of ethanol. For example:

-

Elute with 5% (v/v) ethanol in water to remove most of the remaining monosaccharides (fructose and glucose).

-

Elute with 15% (v/v) ethanol in water to desorb and collect the this compound.

-

-

The exact ethanol concentrations may need to be optimized based on the specific characteristics of the fermentation broth.

-

-

Fraction Collection and Analysis:

-

Collect fractions throughout the elution process.

-

Analyze the fractions using HPLC to determine the composition of each fraction.

-

-

Pooling and Concentration:

-

Pool the fractions containing high-purity this compound.

-

Remove the ethanol and water, for example by rotary evaporation, to obtain the purified this compound.

-

Protocol 3: Purification of this compound using Fractional Ethanol Precipitation

This method relies on the principle that polysaccharides and oligosaccharides of different molecular weights have different solubilities in ethanol-water mixtures. By gradually increasing the ethanol concentration, different components can be selectively precipitated.

Workflow for Ethanol Precipitation

Caption: Step-by-step workflow for this compound purification by Fractional Ethanol Precipitation.

Materials:

-

Concentrated crude this compound solution

-

Cold absolute ethanol (≥95%)

-

Refrigerated centrifuge

-

Beakers and centrifuge tubes

Procedure:

-

Initial Dextran Precipitation:

-

Start with a concentrated, clarified fermentation broth.

-

Slowly add cold absolute ethanol to the solution while stirring to reach a final concentration of approximately 50% (v/v). This will precipitate the high molecular weight dextran.

-

Allow the mixture to stand at 4°C for at least 4 hours (or overnight) to ensure complete precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

-

Carefully decant and collect the supernatant, which contains this compound, sucrose, and fructose.

-

-

This compound Precipitation:

-

To the collected supernatant, add more cold absolute ethanol to increase the final concentration to approximately 75% (v/v). This will cause the this compound and any remaining sucrose to precipitate.

-

Let the mixture stand at 4°C for at least 4 hours (or overnight).

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated this compound.

-

Discard the supernatant, which will contain the highly soluble fructose.

-

-

Washing and Drying:

-

Wash the this compound pellet with cold 95% ethanol to remove any remaining soluble impurities.

-

Centrifuge again and discard the supernatant.

-

Dry the pellet under vacuum to obtain the purified this compound powder.

-

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation and quantification of sugars. An amino-based column with a refractive index (RI) detector is commonly used for this purpose.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Amino-propylysilane bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

This compound, sucrose, and fructose standards

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase consisting of acetonitrile and water in a ratio of 80:20 (v/v).

-

Degas the mobile phase before use.

-

-

Standard and Sample Preparation:

-

Prepare stock solutions of this compound, sucrose, and fructose standards in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solutions to create a calibration curve.

-

Dilute the samples obtained from the purification steps in the mobile phase to a concentration within the calibration range.

-

Filter all standards and samples through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: Amino column

-

Mobile Phase: Acetonitrile:Water (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-35°C

-

Detector: Refractive Index (RI)

-

Injection Volume: 10-20 µL

-

-

Data Analysis:

-

Identify the peaks for fructose, sucrose, and this compound based on the retention times of the standards. Typically, fructose will elute first, followed by sucrose and then this compound.

-

Quantify the concentration of each sugar in the samples by comparing the peak areas to the calibration curves.

-

Calculate the purity of this compound in the purified fractions.

-

Concluding Remarks

The purification of this compound from fermentation broth can be achieved through various methods, each with its own advantages and limitations. The choice of the optimal purification strategy will depend on the desired final purity, acceptable yield, and the scale of the operation. For high-purity applications, a combination of methods, such as an initial ethanol precipitation followed by a chromatographic step, may be most effective. The protocols provided here serve as a starting point, and optimization of specific parameters will be necessary to achieve the best results for a particular fermentation process.

References

- 1. Production & Characterization of a Unique Dextran from an Indigenous Leuconostoc mesenteroides CMG713 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE FERMENTATION OF SUCROSE BY LEUCONOSTOC MESENTEROIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 4. US4693974A - Processes for producing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Crystallization of High-Purity Leucrose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for obtaining high-purity crystalline Leucrose, a disaccharide with potential applications in the food and pharmaceutical industries as a non-cariogenic, fully metabolizable sweetening agent. The following protocols for cooling and antisolvent crystallization are based on established principles of sugar chemistry and available data.

I. Introduction to this compound Crystallization

This compound (α-D-glucopyranosyl-(1→5)-D-fructopyranose) is an isomer of sucrose (B13894), typically produced enzymatically from sucrose and fructose. For its application in various fields, particularly in pharmaceuticals, achieving high purity is crucial. Crystallization is a key purification step that separates this compound from residual starting materials (sucrose, fructose), byproducts (oligosaccharides), and other impurities. The choice of crystallization method depends on the desired crystal properties, yield, and process scalability.

Two primary methods for this compound crystallization are detailed here:

-

Cooling Crystallization: This classic method involves creating a supersaturated solution of this compound in a suitable solvent (typically water) at an elevated temperature and then inducing crystallization by controlled cooling.

-

Antisolvent Crystallization: This technique involves the addition of a miscible "antisolvent" to a this compound solution, in which this compound has low solubility, thereby inducing precipitation and crystallization.

II. Key Parameters in this compound Crystallization

Successful crystallization of high-purity this compound is dependent on the careful control of several parameters:

-

Supersaturation: The driving force for crystallization. It can be achieved by concentrating the solution, cooling, or adding an antisolvent.

-

Solvent System: The choice of solvent and, in the case of antisolvent crystallization, the antisolvent, is critical. Water is the primary solvent for this compound. Ethanol (B145695) is a common antisolvent for sugars as it reduces their solubility in aqueous solutions.[1]

-

Temperature: Temperature significantly affects the solubility of this compound. In cooling crystallization, the cooling profile dictates the rate of crystal growth and nucleation.

-

Seeding: The introduction of seed crystals can control the onset of crystallization, promote the growth of larger crystals, and prevent spontaneous nucleation which can lead to smaller, less pure crystals.

-